molecular formula C21H25NO3S B2569989 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421461-95-1

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]

Cat. No.: B2569989
CAS No.: 1421461-95-1
M. Wt: 371.5
InChI Key: INWGPEJPMDMTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] is a versatile chemical compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of medicinal chemistry, drug discovery, and organic synthesis due to its potential therapeutic applications and distinctive chemical properties.

Preparation Methods

The synthesis of 1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] typically involves the formation of the spirocyclic structure through condensation and cyclization reactions. The preparation methods can be categorized into synthetic routes and industrial production methods:

Synthetic Routes

    Condensation and Cyclization: The spirocyclic structure is formed by the simultaneous reactions of condensation and cyclization.

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is used in the development of new drugs due to its potential therapeutic properties, such as anticancer, anti-inflammatory, and antidiabetic activities.

    Drug Discovery: It serves as a valuable scaffold for the design and synthesis of novel bioactive molecules.

    Organic Synthesis: The unique spirocyclic structure makes it a useful intermediate in the synthesis of complex organic compounds.

    Biological Research: It is employed in studies investigating the biological activity and mechanism of action of spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] can be compared with other similar spirocyclic compounds, such as spiro[chromane-2,4’-piperidine]-4(3H)-one. These compounds share a similar spirocyclic core but differ in their substituents and functional groups, which can influence their chemical properties and biological activities .

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Known for its pharmacological potential in various therapeutic areas.

    Spiro[chromene-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with significant biological relevance.

Properties

IUPAC Name

1'-(4-ethylphenyl)sulfonylspiro[3,4-dihydrochromene-2,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-2-17-7-9-19(10-8-17)26(23,24)22-15-13-21(14-16-22)12-11-18-5-3-4-6-20(18)25-21/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWGPEJPMDMTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC4=CC=CC=C4O3)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.